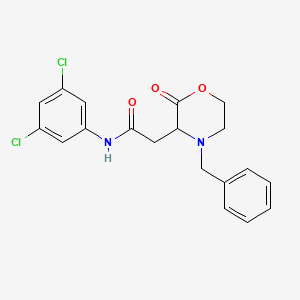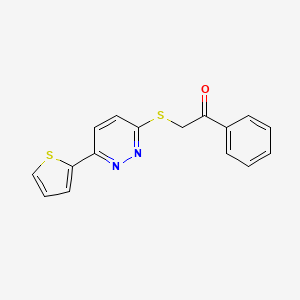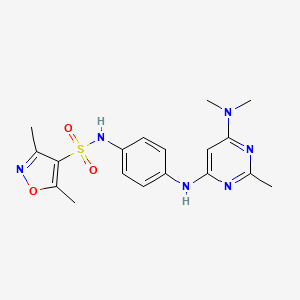
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3,5-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3,5-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyl group attached to the morpholine ring, an oxo group at the 2-position of the morpholine ring, and a dichlorophenyl group attached to the acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3,5-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent, such as benzyl chloride, under basic conditions.
Introduction of the Oxo Group: The oxo group at the 2-position of the morpholine ring can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction between 3,5-dichlorophenylamine and an appropriate acylating agent, such as acetyl chloride.
Formation of the Final Compound: The final compound can be obtained by coupling the intermediate products through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes described above, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group, resulting in the formation of 2-hydroxy derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives, benzoic acid derivatives.
Reduction: 2-hydroxy derivatives.
Substitution: N-substituted derivatives of the dichlorophenyl group.
Aplicaciones Científicas De Investigación
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of signaling events that result in the desired biological effect.
DNA Intercalation: The compound may intercalate into the DNA double helix, interfering with DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3,5-dichlorophenyl)acetamide analogs: Compounds with similar structures but different substituents on the morpholine ring or the phenyl group.
Morpholine derivatives: Compounds containing the morpholine ring with various functional groups attached.
Acetamide derivatives: Compounds containing the acetamide moiety with different substituents on the nitrogen atom.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group, oxo group, and dichlorophenyl group in the same molecule allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C19H18Cl2N2O3 |
|---|---|
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-14-8-15(21)10-16(9-14)22-18(24)11-17-19(25)26-7-6-23(17)12-13-4-2-1-3-5-13/h1-5,8-10,17H,6-7,11-12H2,(H,22,24) |
Clave InChI |
NUJYBFSNXWBDDZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14977248.png)
![N-(3,5-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B14977255.png)

![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14977262.png)
![6-(4-carboxyphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14977274.png)
![N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B14977282.png)
![N-{[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine](/img/structure/B14977284.png)
![2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B14977286.png)
![2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide](/img/structure/B14977293.png)


![N-(4-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14977324.png)
![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14977332.png)
![N-(2,4-difluorophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14977336.png)
